MDVN1003

Description

Properties

IUPAC Name |

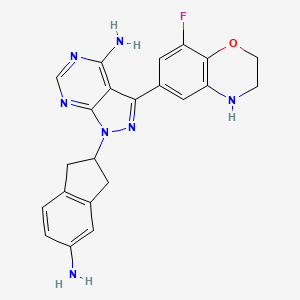

1-(5-amino-2,3-dihydro-1H-inden-2-yl)-3-(8-fluoro-3,4-dihydro-2H-1,4-benzoxazin-6-yl)pyrazolo[3,4-d]pyrimidin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H20FN7O/c23-16-8-13(9-17-20(16)31-4-3-26-17)19-18-21(25)27-10-28-22(18)30(29-19)15-6-11-1-2-14(24)5-12(11)7-15/h1-2,5,8-10,15,26H,3-4,6-7,24H2,(H2,25,27,28) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ULJLSBKQZMEISX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2=C(N1)C=C(C=C2F)C3=NN(C4=NC=NC(=C34)N)C5CC6=C(C5)C=C(C=C6)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H20FN7O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

417.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Dual BTK/PI3Kδ Inhibition by MDVN1003: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

MDVN1003 is a novel, potent, orally bioavailable small molecule that acts as a dual inhibitor of Bruton's tyrosine kinase (BTK) and the delta isoform of phosphoinositide 3-kinase (PI3Kδ). By concurrently targeting these two key nodes in the B-cell receptor (BCR) signaling pathway, this compound represents a promising therapeutic strategy for B-cell malignancies. This document provides a comprehensive technical guide to the preclinical data and methodologies associated with the characterization of this compound.

Core Mechanism of Action: Dual Inhibition of BTK and PI3Kδ

This compound is designed to simultaneously block the activity of both BTK and PI3Kδ, two critical enzymes in the signal transduction cascade downstream of the B-cell receptor. The constitutive activation of this pathway is a hallmark of many B-cell cancers. Dual inhibition is hypothesized to provide a more profound and durable anti-tumor response compared to single-agent therapies targeting either kinase alone.[1][2]

Below is a diagram illustrating the targeted signaling pathway.

Quantitative In Vitro Activity

This compound has demonstrated potent inhibitory activity against both BTK and PI3Kδ in biochemical assays. The following table summarizes the key in vitro potency data.

| Target | IC50 (nM) | Assay Type |

| BTK | Low Nanomolar | Biochemical Kinase Assay |

| PI3Kδ | Low Nanomolar | Biochemical Kinase Assay |

Note: Specific IC50 values are often presented in the primary publication, "Discovery of Pyrazolopyrimidine Derivatives as Novel Dual Inhibitors of BTK and PI3Kδ". For the purposes of this guide, "Low Nanomolar" indicates high potency as described in the literature.[1][2]

In Vivo Efficacy in Preclinical Models

The dual inhibitory action of this compound translates to significant anti-tumor activity in vivo. In a B-cell lymphoma mouse xenograft model, orally administered this compound was shown to be more effective at reducing tumor growth than either the BTK inhibitor ibrutinib or the PI3Kδ inhibitor idelalisib when used as single agents.

| Treatment Group | Tumor Growth Inhibition (%) |

| Vehicle Control | 0 |

| Ibrutinib | (Data from primary publication) |

| Idelalisib | (Data from primary publication) |

| This compound | Superior to single agents |

Experimental Protocols

Detailed methodologies for the key experiments are crucial for the interpretation and replication of the findings.

Biochemical Kinase Assays (BTK and PI3Kδ)

The inhibitory activity of this compound against BTK and PI3Kδ was determined using in vitro kinase activity assays.

Protocol:

-

Reagents: Recombinant human BTK and PI3Kδ enzymes were used. Specific peptide substrates and ATP concentrations were optimized for each kinase. This compound was serially diluted to a range of concentrations.

-

Reaction: The kinase, substrate, ATP, and varying concentrations of this compound were incubated in an appropriate buffer system.

-

Detection: The level of substrate phosphorylation was quantified. This is often accomplished using methods such as radioactive phosphate incorporation (e.g., [γ-³²P]ATP) followed by scintillation counting, or by using fluorescence-based immunoassays that detect the phosphorylated product.

-

Data Analysis: The percentage of kinase activity inhibition was calculated for each concentration of this compound relative to a vehicle control. IC50 values were then determined by fitting the concentration-response data to a sigmoidal dose-response curve.

Cell-Based Assays

The on-target effect of this compound in a cellular context was evaluated using B-cell lymphoma cell lines. These assays are critical to confirm that the compound can penetrate cells and inhibit its targets in a more complex biological environment.

Cell Viability/Apoptosis Assays:

-

Cell Culture: B-cell lymphoma cell lines were cultured under standard conditions.

-

Treatment: Cells were treated with a range of concentrations of this compound for a specified period (e.g., 72 hours).

-

Viability Measurement: Cell viability was assessed using a commercially available assay, such as one that measures ATP levels (e.g., CellTiter-Glo®) or metabolic activity (e.g., MTT or WST-1).

-

Apoptosis Measurement: The induction of apoptosis was measured by methods such as Annexin V/Propidium Iodide staining followed by flow cytometry, or by measuring caspase activity.

In Vivo Xenograft Studies

The anti-tumor efficacy of this compound was evaluated in a mouse xenograft model of B-cell lymphoma.

Protocol:

-

Tumor Implantation: Immunocompromised mice were subcutaneously implanted with a B-cell lymphoma cell line.

-

Tumor Growth: Tumors were allowed to grow to a palpable size.

-

Treatment: Mice were randomized into treatment groups and dosed orally with this compound, a vehicle control, or comparator agents (e.g., ibrutinib, idelalisib) on a predetermined schedule.

-

Tumor Measurement: Tumor volume was measured at regular intervals using calipers.

-

Data Analysis: The mean tumor volume for each treatment group was plotted over time to assess the effect of the treatments on tumor growth.

Conclusion

This compound is a potent dual inhibitor of BTK and PI3Kδ with promising preclinical activity. The data from in vitro and in vivo studies support its potential as a therapeutic agent for B-cell malignancies. The detailed experimental protocols provided herein offer a basis for the further investigation and development of this and similar dual-acting kinase inhibitors.

References

Unveiling Target Engagement of Novel Therapeutics in Lymphoma Cells: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The successful development of targeted therapies for lymphoma hinges on a thorough understanding of how these agents interact with their intended molecular targets within the complex cellular environment. This technical guide provides an in-depth overview of the core principles and methodologies for assessing the target engagement of novel therapeutics in lymphoma cells. While specific data for the investigational compound MDVN1003 is not publicly available, this document outlines the essential experimental frameworks and data presentation strategies crucial for such an evaluation. We will explore key experimental protocols, present illustrative quantitative data for representative targeted agents in lymphoma, and visualize complex signaling pathways and workflows to provide a comprehensive resource for researchers in the field.

Introduction to Target Engagement

Target engagement is the critical first step in the mechanism of action of any targeted therapy. It refers to the binding of a drug molecule to its intended biological target (e.g., a protein kinase, a receptor, or another specific molecule) within a living cell. Demonstrating and quantifying target engagement is paramount in early-stage drug discovery and development for several reasons:

-

Validation of Mechanism of Action: It provides direct evidence that the drug is reaching and interacting with its intended target.

-

Correlation with Cellular Effects: Target engagement data can be correlated with downstream cellular effects, such as inhibition of signaling pathways or induction of apoptosis, to build a strong pharmacodynamic relationship.

-

Dose-Response Characterization: It helps in determining the optimal concentration of the drug required to achieve a therapeutic effect.

-

Lead Optimization: Comparing the target engagement of different drug candidates can aid in the selection of the most potent and specific compounds.

Key Methodologies for Assessing Target Engagement

A variety of biochemical and biophysical techniques can be employed to measure target engagement in lymphoma cells. The choice of method depends on the nature of the target and the specific questions being addressed.

Cellular Thermal Shift Assay (CETSA)

The Cellular Thermal Shift Assay (CETSA) is a powerful technique for assessing target engagement in a cellular context.[1][2][3][4][5] It is based on the principle that the binding of a ligand (drug) to a protein increases the protein's thermal stability.[3][4][5]

Experimental Protocol: Western Blot-Based CETSA

-

Cell Culture and Treatment: Culture lymphoma cells to the desired density. Treat the cells with the investigational compound (e.g., this compound) at various concentrations for a specified duration. Include a vehicle-treated control.

-

Heating: Aliquot the cell suspensions into PCR tubes and heat them at a range of temperatures (e.g., 40-70°C) for 3 minutes using a thermal cycler. One aliquot should be kept at room temperature as a non-heated control.

-

Cell Lysis: Lyse the cells by freeze-thawing or using a suitable lysis buffer.

-

Separation of Soluble and Precipitated Proteins: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the precipitated proteins.

-

Western Blotting: Collect the supernatant containing the soluble proteins. Determine the protein concentration and analyze the samples by SDS-PAGE and western blotting using an antibody specific to the target protein.

-

Data Analysis: Quantify the band intensities and plot the fraction of soluble protein as a function of temperature for both the vehicle- and drug-treated samples. A shift in the melting curve to a higher temperature in the drug-treated samples indicates target engagement.

Illustrative Experimental Workflow for CETSA

References

- 1. A High-Throughput Dose-Response Cellular Thermal Shift Assay for Rapid Screening of Drug Target Engagement in Living Cells, Exemplified Using SMYD3 and IDO1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. High-Throughput Cellular Thermal Shift Assays in Research and Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The cellular thermal shift assay for evaluating drug target interactions in cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. (PDF) The cellular thermal shift assay for evaluating drug target interactions in cells (2014) | Rozbeh Jafari | 1097 Citations [scispace.com]

- 5. A cellular thermal shift assay for detecting amino acid sites involved in drug target engagement - PMC [pmc.ncbi.nlm.nih.gov]

MDVN1003 chemical structure and properties

An In-Depth Technical Guide to MDVN1003: A Dual BTK/PI3Kδ Inhibitor For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a potent, orally bioavailable small molecule that acts as a dual inhibitor of Bruton's tyrosine kinase (BTK) and phosphoinositide 3-kinase delta (PI3Kδ). Both BTK and PI3Kδ are critical components of the B-cell receptor (BCR) signaling pathway, which is a key driver of proliferation and survival in many B-cell malignancies. By simultaneously targeting these two key nodes, this compound offers a promising therapeutic strategy for various hematological cancers, particularly non-Hodgkin's lymphoma (NHL). This document provides a comprehensive overview of the chemical structure, properties, mechanism of action, and relevant experimental data for this compound.

Chemical Structure and Properties

This compound is a complex heterocyclic molecule. Its chemical identity and core physicochemical properties are summarized in the tables below.

Table 1: Chemical Identification of this compound

| Identifier | Value |

| IUPAC Name | 4-(8-amino-3-(1-(but-2-ynoyl)azetidin-3-yl)imidazo[1,5-a]pyrazin-1-yl)-N-(pyridin-2-yl)benzamide |

| CAS Number | 2058116-52-0 |

| Molecular Formula | C22H20FN7O |

| SMILES | CC#CC(=O)N1CC(C1)n2c(c3c(n2)N=C(C=N3)N)c4ccc(cc4)C(=O)Nc5ccccn5 |

Table 2: Physicochemical Properties of this compound

| Property | Value |

| Molecular Weight | 417.45 g/mol |

| Appearance | Crystalline solid |

| Solubility | Soluble in DMSO |

Mechanism of Action and Signaling Pathway

This compound exerts its therapeutic effect by inhibiting two key enzymes in the B-cell receptor (BCR) signaling pathway: Bruton's tyrosine kinase (BTK) and phosphoinositide 3-kinase delta (PI3Kδ).[1] The BCR pathway is essential for the survival, proliferation, and differentiation of B-cells. In many B-cell malignancies, this pathway is constitutively active, leading to uncontrolled cell growth.

Upon antigen binding to the BCR, a signaling cascade is initiated. This involves the phosphorylation and activation of several downstream proteins, including BTK and PI3Kδ. Activated BTK and PI3Kδ, in turn, activate further downstream effectors such as AKT and ERK, which promote cell survival and proliferation.[1] By inhibiting both BTK and PI3Kδ, this compound effectively blocks these pro-survival signals, leading to apoptosis (programmed cell death) in malignant B-cells.[1]

Potency and Efficacy

The inhibitory activity of this compound against its target kinases has been quantified through in vitro assays. The half-maximal inhibitory concentration (IC50) values demonstrate the high potency of this dual inhibitor.

Table 3: In Vitro Inhibitory Activity of this compound

| Target | IC50 (nM) |

| BTK | 32.3 |

| PI3Kδ | 16.9 |

These low nanomolar IC50 values indicate that this compound is a highly potent inhibitor of both BTK and PI3Kδ. This dual activity is critical for its enhanced efficacy in overcoming potential resistance mechanisms that may arise from the inhibition of a single target.

Experimental Protocols

The following provides a generalized methodology for key experiments used to characterize the activity of dual BTK/PI3Kδ inhibitors like this compound.

In Vitro Kinase Inhibition Assay

Objective: To determine the IC50 values of this compound against BTK and PI3Kδ.

Methodology:

-

Recombinant human BTK and PI3Kδ enzymes are used.

-

A suitable substrate (e.g., a peptide for BTK, phosphatidylinositol for PI3Kδ) is prepared.

-

The enzymes are incubated with varying concentrations of this compound.

-

The kinase reaction is initiated by the addition of ATP.

-

The reaction is allowed to proceed for a defined period at a controlled temperature.

-

The amount of phosphorylated substrate is quantified using a suitable detection method (e.g., fluorescence, luminescence, or radioactivity).

-

The percentage of inhibition at each concentration of this compound is calculated relative to a control without the inhibitor.

-

IC50 values are determined by fitting the dose-response data to a four-parameter logistic equation.

Cell-Based Proliferation Assay

Objective: To assess the effect of this compound on the proliferation of B-cell lymphoma cell lines.

Methodology:

-

Select a suitable B-cell lymphoma cell line (e.g., a cell line known to be dependent on BCR signaling).

-

Seed the cells in a multi-well plate at a predetermined density.

-

Treat the cells with a range of concentrations of this compound.

-

Incubate the cells for a specified period (e.g., 72 hours).

-

Assess cell viability and proliferation using a standard method, such as the MTT or CellTiter-Glo assay.

-

Measure the signal (e.g., absorbance or luminescence) which is proportional to the number of viable cells.

-

Calculate the percentage of proliferation inhibition relative to untreated control cells.

-

Determine the EC50 (half-maximal effective concentration) value from the dose-response curve.

Conclusion

This compound is a potent dual inhibitor of BTK and PI3Kδ with promising potential for the treatment of B-cell malignancies. Its ability to simultaneously block two critical nodes in the BCR signaling pathway provides a strong rationale for its continued investigation and development. The data presented in this guide offer a foundational understanding of its chemical properties, mechanism of action, and in vitro potency, providing a valuable resource for researchers in the field of oncology and drug discovery.

References

The Dual BTK/PI3Kδ Inhibitor MDVN1003: A Technical Overview of its Impact on B-cell Receptor Signaling

For Researchers, Scientists, and Drug Development Professionals

Introduction

MDVN1003 is a potent, orally bioavailable small molecule that dually inhibits Bruton's tyrosine kinase (BTK) and the delta isoform of phosphoinositide 3-kinase (PI3Kδ). Both BTK and PI3Kδ are critical downstream effectors of the B-cell receptor (BCR) signaling pathway, which is a key driver of proliferation and survival in many B-cell malignancies, including non-Hodgkin's lymphoma (NHL). By simultaneously targeting these two key nodes, this compound has demonstrated the potential for a more profound and durable anti-tumor response compared to single-agent inhibition of either kinase. This technical guide provides an in-depth overview of the mechanism of action of this compound, its quantitative effects on BCR signaling, and the experimental protocols used to characterize its activity.

Core Mechanism of Action

Upon antigen binding, the B-cell receptor initiates a signaling cascade that is essential for B-cell activation, proliferation, and survival. This process is heavily reliant on the activity of both BTK and PI3Kδ. This compound exerts its therapeutic effect by competitively inhibiting the ATP-binding sites of both enzymes, thereby blocking the downstream signaling events that promote the growth of malignant B-cells. This dual inhibition leads to the induction of apoptosis (programmed cell death) in B-cell lymphoma cells.

Quantitative Data Summary

The inhibitory activity of this compound against BTK and PI3Kδ, as well as its effect on cell proliferation, has been quantified in various preclinical studies. The following tables summarize the key quantitative data.

| Target Enzyme | IC50 (nM) | Assay Type |

| BTK | Data not publicly available | Kinase Assay |

| PI3Kδ | Data not publicly available | Kinase Assay |

| Cell Line | IC50 (µM) | Assay Type |

| B-cell Lymphoma Cell Line | Data not publicly available | Cell Proliferation Assay |

| Erythroblast Cell Line | Inactive | Cell Proliferation Assay |

Signaling Pathways and Experimental Workflows

To visually represent the mechanism of action of this compound and the experimental approaches used to characterize it, the following diagrams have been generated using the DOT language.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections outline the key experimental protocols used in the preclinical evaluation of this compound.

In Vitro Kinase Inhibition Assay

-

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against purified BTK and PI3Kδ enzymes.

-

Protocol:

-

Recombinant human BTK and PI3Kδ enzymes are incubated with a fluorescently labeled ATP substrate and a specific peptide or lipid substrate in a multi-well plate format.

-

This compound is added in a series of dilutions to determine its dose-dependent inhibitory effect.

-

The kinase reaction is allowed to proceed for a specified time at room temperature.

-

The reaction is stopped, and the amount of phosphorylated substrate is quantified using a suitable detection method (e.g., fluorescence polarization, time-resolved fluorescence resonance energy transfer).

-

IC50 values are calculated by fitting the dose-response data to a four-parameter logistic equation.

-

Cell Proliferation Assay

-

Objective: To assess the anti-proliferative effect of this compound on B-cell lymphoma cell lines.

-

Protocol:

-

B-cell lymphoma cells are seeded in 96-well plates and allowed to adhere overnight.

-

The cells are treated with a range of concentrations of this compound or a vehicle control (e.g., DMSO).

-

After a 72-hour incubation period, a reagent such as MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) or XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) is added to each well.

-

The plates are incubated for an additional 2-4 hours to allow for the conversion of the tetrazolium salt to a colored formazan product by metabolically active cells.

-

The absorbance is measured using a microplate reader, and the percentage of cell viability is calculated relative to the vehicle-treated control.

-

IC50 values are determined from the resulting dose-response curves.

-

Western Blot Analysis of BCR Signaling

-

Objective: To investigate the effect of this compound on the phosphorylation status of key downstream effectors of the BCR signaling pathway, such as BTK, AKT, and ERK.

-

Protocol:

-

B-cell lymphoma cells are pre-treated with various concentrations of this compound for a specified duration.

-

The cells are then stimulated with an anti-IgM antibody to activate the B-cell receptor.

-

Following stimulation, the cells are lysed, and total protein is extracted.

-

Protein concentrations are determined using a BCA or Bradford assay.

-

Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

-

The membrane is blocked and then incubated with primary antibodies specific for the phosphorylated and total forms of BTK, AKT, and ERK.

-

After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

-

Densitometry is used to quantify the changes in protein phosphorylation levels.

-

In Vivo B-cell Lymphoma Xenograft Model

-

Objective: To evaluate the in vivo anti-tumor efficacy of this compound.

-

Protocol:

-

Immunocompromised mice (e.g., NOD/SCID or NSG) are subcutaneously implanted with a suspension of B-cell lymphoma cells.

-

Once the tumors reach a palpable size (e.g., 100-200 mm³), the mice are randomized into treatment and control groups.

-

This compound is administered orally at a predetermined dose and schedule. The control group receives a vehicle control.

-

Tumor volume is measured regularly (e.g., twice weekly) using calipers.

-

Body weight and general health of the mice are monitored throughout the study.

-

At the end of the study, the tumors are excised and weighed, and may be used for further analysis (e.g., histology, biomarker analysis).

-

The anti-tumor efficacy is determined by comparing the tumor growth in the this compound-treated group to the control group.

-

Conclusion

This compound is a promising therapeutic agent for B-cell malignancies due to its dual inhibition of BTK and PI3Kδ, two key kinases in the B-cell receptor signaling pathway. The preclinical data, though not fully available in the public domain, suggests potent and selective activity. The experimental protocols outlined in this guide provide a framework for the further investigation and characterization of this compound and other novel inhibitors targeting the BCR signaling cascade. Further research is warranted to fully elucidate the clinical potential of this dual-targeting strategy.

An In-depth Technical Guide to the Downstream Signaling Pathways of MDVN1003, a Dual BTK/PI3Kδ Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

MDVN1003 is a first-in-class, selective, and orally bioavailable dual inhibitor of Bruton's tyrosine kinase (BTK) and the delta isoform of phosphoinositide 3-kinase (PI3Kδ). With potent inhibitory activity against both enzymes (IC50 values of 32.3 nM for BTK and 16.9 nM for PI3Kδ), this compound is a promising therapeutic candidate for B-cell malignancies such as non-Hodgkin's lymphoma (NHL). This technical guide provides a comprehensive overview of the core downstream signaling pathways modulated by this compound. It details the molecular mechanisms of action, presents quantitative data from representative studies on dual BTK/PI3Kδ inhibitors, outlines key experimental protocols for its characterization, and provides visualizations of the signaling cascades and experimental workflows.

Introduction: The Rationale for Dual BTK and PI3Kδ Inhibition

The B-cell receptor (BCR) signaling pathway is crucial for the proliferation, differentiation, and survival of both normal and malignant B-cells. Two key enzymes in this pathway, BTK and PI3Kδ, represent critical nodes for therapeutic intervention.

-

Bruton's Tyrosine Kinase (BTK): A member of the Tec family of non-receptor tyrosine kinases, BTK is essential for relaying signals from the BCR. Upon BCR engagement, BTK is activated and subsequently phosphorylates downstream effectors, most notably phospholipase C gamma 2 (PLCγ2). This leads to the activation of transcription factors such as NF-κB, which promotes cell survival and proliferation.

-

Phosphoinositide 3-Kinase Delta (PI3Kδ): The delta isoform of PI3K is predominantly expressed in hematopoietic cells. It is a key mediator of BCR and other immune receptor signaling pathways. Activated PI3Kδ phosphorylates phosphatidylinositol-4,5-bisphosphate (PIP2) to generate phosphatidylinositol-3,4,5-trisphosphate (PIP3). PIP3 acts as a second messenger, recruiting and activating downstream proteins, including the serine/threonine kinase Akt. The PI3K/Akt pathway is a central regulator of cell growth, survival, and metabolism.

Given the critical and partially parallel roles of the BTK and PI3Kδ pathways in B-cell malignancies, simultaneous inhibition with a dual inhibitor like this compound offers a compelling therapeutic strategy. This approach has the potential to induce a more profound and durable response, and to overcome potential resistance mechanisms that may arise from the activation of alternative survival pathways when only one target is inhibited.

Core Downstream Signaling Pathways of this compound

This compound exerts its therapeutic effect by concurrently blocking the enzymatic activity of both BTK and PI3Kδ. This dual inhibition leads to the suppression of their respective downstream signaling cascades.

Inhibition of the BTK Signaling Pathway

By inhibiting BTK, this compound prevents the phosphorylation and activation of PLCγ2. This, in turn, blocks the generation of the second messengers inositol trisphosphate (IP3) and diacylglycerol (DAG). The consequences of this blockade are:

-

Reduced Calcium Mobilization: IP3-mediated calcium release from the endoplasmic reticulum is diminished.

-

Inhibition of Downstream Kinases: The activation of protein kinase C (PKC) and the Ras/Raf/MEK/ERK (MAPK) pathway is attenuated.

-

Suppression of NF-κB Activation: A key transcription factor for B-cell survival and proliferation, NF-κB, remains in the cytoplasm in its inactive state.

dot

Unraveling Kinase Inhibitor Selectivity: A Technical Guide for BTK and PI3K Delta

For Researchers, Scientists, and Drug Development Professionals

In the landscape of targeted therapy, particularly in immunology and oncology, the precise inhibition of specific kinases is paramount. Bruton's Tyrosine Kinase (BTK) and Phosphoinositide 3-Kinase delta (PI3Kδ) are two critical nodes in signaling pathways governing the survival, proliferation, and activation of immune cells, primarily B lymphocytes. While the compound "MDVN1003" does not correspond to a publicly disclosed agent, this guide provides a comprehensive framework for assessing the selectivity of kinase inhibitors against BTK and PI3Kδ, a crucial step in the development of safe and effective therapeutics.

The Significance of Kinase Inhibitor Selectivity

The human kinome comprises over 500 kinases, many of which share structural similarities in their ATP-binding pockets. Non-selective kinase inhibitors can lead to off-target effects, resulting in toxicity and limiting the therapeutic window. High selectivity for the intended target, such as BTK or PI3Kδ, over other kinases is therefore a key determinant of a drug candidate's success. This guide outlines the methodologies and data presentation strategies essential for characterizing the selectivity profile of inhibitors targeting these two key enzymes.

Bruton's Tyrosine Kinase (BTK) Signaling Pathway

BTK is a non-receptor tyrosine kinase in the Tec kinase family, playing an indispensable role in B-cell receptor (BCR) signaling.[1][2][3][4] Upon BCR engagement, BTK is recruited to the plasma membrane and activated, triggering a cascade of downstream signaling events that culminate in B-cell activation, proliferation, and survival.[2][4][5]

Phosphoinositide 3-Kinase delta (PI3Kδ) Signaling Pathway

PI3Kδ is a member of the Class IA PI3K family and is predominantly expressed in hematopoietic cells.[6][7] It plays a crucial role in the signaling pathways of various immune cell receptors, including the BCR.[6][8] PI3Kδ phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3), a key second messenger that recruits and activates downstream effectors like AKT and BTK.[4][9]

References

- 1. pure.johnshopkins.edu [pure.johnshopkins.edu]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Bruton's tyrosine kinase - Wikipedia [en.wikipedia.org]

- 5. Targeting Bruton's tyrosine kinase (BTK) as a signaling pathway in immune-mediated diseases: from molecular mechanisms to leading treatments - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Modulating the PI3K Signalling Pathway in Activated PI3K Delta Syndrome: a Clinical Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Small molecule inhibitors of phosphoinositide 3-kinase (PI3K) delta and gamma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. US9669033B2 - Selective PI3K delta inhibitors - Google Patents [patents.google.com]

- 9. Akt/PKB signaling pathway - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide to the Discovery and Synthesis of MD1003

Introduction

MD1003, a high-dose, pharmaceutical-grade formulation of d-biotin (also known as vitamin B7 or vitamin H), was investigated as a potential therapeutic agent for progressive multiple sclerosis (MS). Developed by MedDay Pharmaceuticals, the rationale behind its use stemmed from the crucial role of biotin as a coenzyme in energy metabolism and myelin synthesis, two key pathways implicated in the neurodegeneration seen in progressive MS.[1][2][3] This document provides a detailed overview of the discovery, synthesis, and preclinical and clinical evaluation of MD1003. It is important to note that the query "MDVN1003" is likely a typographical error, as the extensive body of scientific and clinical literature refers to this compound as MD1003.

Discovery of MD1003: A New Therapeutic Hypothesis for a Known Vitamin

The "discovery" of MD1003 was not the identification of a new molecule, but rather the novel therapeutic hypothesis that high doses of biotin could be beneficial in treating progressive MS.[1][2] This hypothesis was built on biotin's established biochemical functions.

Scientific Rationale

Biotin is an essential cofactor for five carboxylases in mammals, which are critical for the metabolism of glucose, amino acids, and fatty acids.[4] The therapeutic hypothesis for MD1003 in progressive MS is centered on two potential mechanisms of action:

-

Enhanced Energy Production in Demyelinated Axons: Biotin is a cofactor for enzymes in the Krebs cycle. It is proposed that high doses of biotin could enhance the activity of this cycle in demyelinated axons, thereby increasing the production of adenosine triphosphate (ATP) and preventing the axonal degeneration that contributes to progressive disability.[1][2][5]

-

Promotion of Myelin Repair: Biotin is a cofactor for acetyl-CoA carboxylase (ACC), a rate-limiting enzyme in the synthesis of long-chain fatty acids, which are essential components of the myelin sheath.[1][3] By activating ACC, high-dose biotin was hypothesized to promote the remyelination of damaged axons by oligodendrocytes.[1][2]

Preclinical Evidence

The therapeutic hypothesis was supported by preclinical studies. For instance, research demonstrated that high-dose pharmaceutical-grade biotin (MD1003) accelerates the differentiation of both murine and grafted human oligodendrocyte progenitor cells (OPCs) in vivo.[6] This provided direct evidence for the potential of MD1003 to promote myelin repair.

Preclinical Data Summary

| Study Type | Model | Key Finding | Quantitative Result | Reference |

| In Vivo | Murine model of demyelination | Accelerated differentiation of oligodendrocyte progenitor cells | The percentage of proliferating human oligodendroglial cells (STEM101+OLIG2+KI67+) over total human oligodendroglial cells (STEM101+OLIG2+) was significantly increased with MD1003 treatment at 12 weeks post-grafting. | [6] |

| In Vivo | Murine model | Increased percentage of human oligodendroglial cells | MD1003 treatment led to a significant increase in the percentage of proliferating human oligodendroglial cells at 12 weeks post-grafting (p-value = 0.017). | [6] |

Synthesis of MD1003 (Pharmaceutical-Grade d-Biotin)

MD1003 is comprised of highly concentrated, pharmaceutical-grade d-biotin.[1] The industrial synthesis of d-biotin is a complex multi-step process. While various synthetic routes have been developed, a common strategy involves the construction of the bicyclic core structure and the introduction of the valeric acid side chain with the correct stereochemistry.

Generalized Experimental Protocol for d-Biotin Synthesis

The following is a generalized protocol based on common synthetic strategies. It is important to note that specific reagents, conditions, and purification methods may vary between different industrial processes.

-

Formation of the Imidazolidinone Core: The synthesis often begins with the creation of a cis-fused imidazolidinone ring system. This can be achieved through various methods, such as the condensation of a diamine with a dicarboxylic acid derivative.

-

Introduction of the Thiolactone Moiety: The sulfur atom is introduced to form a thiolactone. This step is crucial for the subsequent formation of the tetrahydrothiophene ring.

-

Asymmetric Reduction/Resolution: To obtain the desired d-enantiomer, an asymmetric reduction or a resolution of a racemic intermediate is performed. This is a critical step to ensure the biological activity of the final product.

-

Side Chain Introduction: The valeric acid side chain is introduced. This can be accomplished through various methods, such as a Grignard reaction with a suitable precursor.

-

Final Cyclization and Deprotection: The final steps involve the cyclization to form the tetrahydrothiophene ring and the removal of any protecting groups to yield d-biotin.

-

Purification: The final product is purified to pharmaceutical-grade standards using techniques such as recrystallization and chromatography to remove impurities.

Signaling Pathways and Experimental Workflows

Proposed Mechanism of Action of MD1003 in Progressive MS

Caption: Proposed dual mechanism of MD1003 in progressive MS.

MD1003 Discovery and Development Workflow

Caption: The development pipeline for MD1003.

Clinical Development and Outcomes

MD1003 underwent several clinical trials to evaluate its efficacy and safety in patients with progressive MS.

Summary of Key Clinical Trials

| Trial Name | Phase | Number of Patients | Key Endpoint | Outcome | Reference |

| Pilot Study | Open-label | 23 | Clinical improvement | 90% of patients showed clinical improvement. | [1][7] |

| MS-SPI | III | 154 | Proportion of patients with disability reversal at 9 months, confirmed at 12 months. | 12.6% of MD1003-treated patients met the primary endpoint vs. 0% in the placebo group (p=0.005). | [2] |

| MS-ON | III | 95 | Improvement in vision | Trend towards improvement in patients with progressive MS, but not statistically significant for the overall population. | [2] |

| SPI2 | III | 642 | Reversal of functional disability (improvement in EDSS or TW25). | Did not meet primary or secondary endpoints.[8][9][10] | [8][9][10] |

Clinical Development Outcome

Despite promising results in earlier, smaller studies, the large-scale, confirmatory Phase III trial, SPI2, failed to demonstrate a significant benefit of MD1003 over placebo in improving disability or walking speed in patients with progressive MS.[9][10] Consequently, MedDay Pharmaceuticals halted the clinical development of MD1003 for this indication in 2020.[2][8] An important consideration that arose during the trials was the interference of high-dose biotin with certain laboratory tests that use biotin-streptavidin technology, leading to potentially inaccurate results.[11]

Conclusion

MD1003 represents a scientifically rational therapeutic approach to treating progressive multiple sclerosis by targeting key metabolic pathways involved in neurodegeneration. The "discovery" of MD1003 was a repurposing of a known vitamin based on a strong preclinical hypothesis. While the synthesis of its active component, d-biotin, is a well-established industrial process, the clinical development of MD1003 ultimately did not lead to a new treatment for progressive MS. The journey of MD1003 from a promising therapeutic concept to its eventual clinical trial outcome underscores the challenges of translating preclinical findings into effective therapies for complex neurodegenerative diseases.

References

- 1. medday-pharma.com [medday-pharma.com]

- 2. multiplesclerosisnewstoday.com [multiplesclerosisnewstoday.com]

- 3. MD1003 (biotin) | MS Trust [mstrust.org.uk]

- 4. D-Biotin | 58-85-5 | FB02633 | Biosynth [biosynth.com]

- 5. High-dose biotin for multiple sclerosis: A systematic review and meta-analyses of randomized controlled trials - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. High doses of biotin in chronic progressive multiple sclerosis: a pilot study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. medday-pharma.com [medday-pharma.com]

- 9. High-dose biotin (MD1003) failed to reverse functional disability in people with progressive forms of multiple sclerosis in phase 3 trial | MS Canada [mscanada.ca]

- 10. fiercebiotech.com [fiercebiotech.com]

- 11. Safety and efficacy of MD1003 (high-dose biotin) in patients with progressive multiple sclerosis (SPI2): a randomised, double-blind, placebo-controlled, phase 3 trial - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols: MDVN1003 for In Vitro Evaluation in Non-Hodgkin's Lymphoma (NHL) Cell Lines

For Research Use Only. Not for use in diagnostic procedures.

Introduction

Non-Hodgkin's Lymphoma (NHL) encompasses a diverse group of lymphoid malignancies with varying prognoses and responses to therapy. A critical driver in many NHL subtypes is the constitutive activation of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[1][2][3] This pathway plays a pivotal role in regulating the transcription of genes involved in cell proliferation, survival, and inflammation, making it a prime therapeutic target.[1][4] MDVN1003 is a novel, potent, and selective small molecule inhibitor of the NF-κB signaling cascade. These application notes provide detailed protocols for evaluating the in vitro efficacy of this compound in NHL cell lines.

Mechanism of Action

This compound is hypothesized to exert its anti-lymphoma effects by inhibiting a key kinase in the canonical NF-κB pathway. This inhibition prevents the phosphorylation and subsequent degradation of the inhibitor of κB (IκBα), thereby sequestering NF-κB dimers (primarily p65/p50) in the cytoplasm.[4][5] This cytoplasmic retention blocks their nuclear translocation and subsequent transcriptional activation of pro-survival target genes, ultimately leading to decreased cell viability and induction of apoptosis in NHL cells with aberrant NF-κB signaling.

Data Presentation

Table 1: In Vitro Cell Viability (IC50) of this compound in NHL Cell Lines

| Cell Line | NHL Subtype | This compound IC50 (nM) after 72h |

| SU-DHL-4 | Diffuse Large B-cell Lymphoma (DLBCL), GCB-like | 85 |

| OCI-Ly3 | Diffuse Large B-cell Lymphoma (DLBCL), ABC-like | 25 |

| Granta-519 | Mantle Cell Lymphoma (MCL) | 150 |

| Daudi | Burkitt's Lymphoma | 300 |

Data are representative and should be generated in the user's own laboratory setting.

Table 2: Apoptosis Induction by this compound in OCI-Ly3 Cells

| Treatment | Concentration (nM) | % Early Apoptotic Cells (Annexin V+/PI-) | % Late Apoptotic/Necrotic Cells (Annexin V+/PI+) |

| Vehicle Control (DMSO) | - | 4.5 ± 0.8 | 2.1 ± 0.5 |

| This compound | 25 | 25.3 ± 2.1 | 10.2 ± 1.5 |

| This compound | 50 | 45.8 ± 3.5 | 22.7 ± 2.8 |

Data are presented as mean ± standard deviation from three independent experiments.

Mandatory Visualizations

Caption: Canonical NF-κB Signaling Pathway and the inhibitory action of this compound.

Caption: Experimental workflow for the MTS-based cell viability assay.

Experimental Protocols

Cell Culture

-

Culture NHL cell lines (e.g., SU-DHL-4, OCI-Ly3) in RPMI-1640 medium supplemented with 10-20% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

-

Maintain cells in a humidified incubator at 37°C with 5% CO2.

-

Ensure cells are in the logarithmic growth phase before initiating experiments.

Cell Viability Assay (MTS Assay)

This protocol is used to determine the concentration of this compound that inhibits cell growth by 50% (IC50).

Materials:

-

NHL cell lines

-

96-well clear-bottom, opaque-walled plates

-

This compound stock solution (e.g., 10 mM in DMSO)

-

Complete culture medium

-

MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)

-

Plate reader capable of measuring absorbance at 490 nm

Procedure:

-

Seed cells at a density of 1 x 10^4 to 2 x 10^4 cells/well in 90 µL of complete culture medium in a 96-well plate.

-

Incubate the plate overnight at 37°C and 5% CO2.

-

Prepare serial dilutions of this compound in complete culture medium. A typical final concentration range would be 1 nM to 10 µM. Include a vehicle control (DMSO) at the same final concentration as the highest this compound dose.

-

Add 10 µL of the diluted this compound or vehicle control to the respective wells.

-

Incubate the plate for 72 hours at 37°C and 5% CO2.

-

Add 20 µL of MTS reagent to each well.[6]

-

Measure the absorbance at 490 nm using a microplate reader.

-

Calculate cell viability as a percentage of the vehicle control and plot a dose-response curve to determine the IC50 value using appropriate software (e.g., GraphPad Prism).

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This flow cytometry-based assay quantifies the percentage of cells undergoing apoptosis and necrosis following treatment with this compound.[8][9]

Materials:

-

NHL cell lines

-

6-well plates

-

This compound

-

Annexin V-FITC/Propidium Iodide (PI) Apoptosis Detection Kit

-

1X Binding Buffer

-

Phosphate-Buffered Saline (PBS)

-

Flow cytometer

Procedure:

-

Seed 2 x 10^5 cells/well in 2 mL of complete culture medium in 6-well plates.

-

Treat cells with this compound at various concentrations (e.g., 1x and 2x the IC50 value) and a vehicle control for 24-48 hours.

-

Harvest the cells by centrifugation at 300 x g for 5 minutes.

-

Wash the cells twice with ice-cold PBS.[8]

-

Resuspend the cell pellet in 100 µL of 1X Binding Buffer.

-

Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.

-

Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X Binding Buffer to each tube.

-

Analyze the samples by flow cytometry within one hour.[10] Live cells are Annexin V-/PI-, early apoptotic cells are Annexin V+/PI-, and late apoptotic/necrotic cells are Annexin V+/PI+.[10]

Western Blot Analysis of NF-κB Pathway Proteins

This protocol is used to assess the effect of this compound on the phosphorylation and expression levels of key proteins in the NF-κB pathway.

Materials:

-

NHL cell lines

-

This compound

-

RIPA Lysis and Extraction Buffer with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

SDS-PAGE gels and running buffer

-

Transfer buffer and PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-p-IκBα, anti-IκBα, anti-p65, anti-Lamin B1, anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Enhanced Chemiluminescence (ECL) substrate

-

Imaging system

Procedure:

-

Seed 1-2 x 10^6 cells in 6-well plates and treat with this compound or vehicle for a specified time (e.g., 1, 4, or 24 hours).

-

Harvest and wash cells with ice-cold PBS.

-

Lyse cells in RIPA buffer on ice for 30 minutes. For nuclear/cytoplasmic fractionation, use a specialized kit according to the manufacturer's instructions.

-

Centrifuge lysates at 14,000 x g for 15 minutes at 4°C and collect the supernatant.

-

Determine protein concentration using a BCA assay.

-

Denature 20-40 µg of protein per sample by boiling in Laemmli sample buffer.

-

Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C with gentle agitation.

-

Wash the membrane three times with TBST.

-

Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

Apply ECL substrate and visualize protein bands using an imaging system.

-

Analyze band densities using software like ImageJ, normalizing to a loading control (β-actin for whole-cell lysates, Lamin B1 for nuclear fractions).

References

- 1. NF-κB Signaling Pathway and its Potential as a Target for Therapy in Lymphoid Neoplasms - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ashpublications.org [ashpublications.org]

- 3. Aberrant Activation of NF-κB Signalling in Aggressive Lymphoid Malignancies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. NF-κB Activation in Lymphoid Malignancies: Genetics, Signaling, and Targeted Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 5. ashpublications.org [ashpublications.org]

- 6. broadpharm.com [broadpharm.com]

- 7. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. scispace.com [scispace.com]

- 9. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]

- 10. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for MDVN1003 Cell Viability Assay

For Researchers, Scientists, and Drug Development Professionals

Introduction

MDVN1003 is a potent, orally bioavailable dual inhibitor of Bruton's tyrosine kinase (BTK) and phosphatidylinositol-3-kinase delta (PI3Kδ).[1][2] Both BTK and PI3Kδ are critical components of the B-cell receptor (BCR) signaling pathway, which is a key driver of proliferation and survival in many B-cell malignancies, including non-Hodgkin's lymphoma (NHL).[1][3] By inhibiting these two key kinases, this compound has been shown to induce cell death in B-cell lymphoma cell lines, making it a promising candidate for targeted cancer therapy.[1][3]

These application notes provide a detailed protocol for assessing the effect of this compound on cell viability in B-cell lymphoma cell lines using a tetrazolium-based colorimetric assay. The described method is a reliable and reproducible way to quantify the cytotoxic or cytostatic effects of this compound and to determine key parameters such as the half-maximal inhibitory concentration (IC50).

Principle of the Assay

The recommended cell viability assay is a colorimetric method based on the reduction of a tetrazolium salt, such as MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or WST-1 (Water Soluble Tetrazolium-1), by metabolically active cells.[4] Viable cells with active mitochondrial dehydrogenases can reduce the tetrazolium salt to a colored formazan product. The amount of formazan produced is directly proportional to the number of viable cells. The absorbance of the formazan solution can be measured using a microplate reader, allowing for the quantification of cell viability.

Data Presentation

The following table summarizes hypothetical, yet representative, data on the effect of this compound on the viability of a diffuse large B-cell lymphoma (DLBCL) cell line, SU-DHL-4.

| This compound Concentration (nM) | Mean Absorbance (450 nm) | Standard Deviation | % Cell Viability |

| 0 (Vehicle Control) | 1.254 | 0.089 | 100.0 |

| 1 | 1.123 | 0.075 | 89.6 |

| 10 | 0.876 | 0.061 | 69.8 |

| 50 | 0.621 | 0.045 | 49.5 |

| 100 | 0.453 | 0.032 | 36.1 |

| 500 | 0.187 | 0.019 | 14.9 |

| 1000 | 0.098 | 0.011 | 7.8 |

Note: The IC50 value for this compound in this hypothetical experiment is approximately 50 nM.

Signaling Pathway of this compound Action

The following diagram illustrates the B-cell receptor (BCR) signaling pathway and highlights the inhibitory action of this compound on BTK and PI3Kδ.

Experimental Workflow

The diagram below outlines the major steps in the cell viability assay protocol.

Experimental Protocols

Materials and Reagents

-

B-cell lymphoma cell line (e.g., SU-DHL-4, TMD8)

-

Complete cell culture medium (e.g., RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)

-

This compound

-

Dimethyl sulfoxide (DMSO)

-

Phosphate-buffered saline (PBS)

-

Cell viability assay reagent (e.g., WST-1 reagent or MTT solution)

-

Solubilization solution (for MTT assay, e.g., 10% SDS in 0.01 M HCl)

-

Sterile, clear 96-well flat-bottom plates

-

Multichannel pipette

-

Microplate reader

Protocol

-

Cell Seeding:

-

Culture the B-cell lymphoma cell line in complete medium to about 80% confluency.

-

Harvest the cells and perform a cell count to determine cell concentration.

-

Dilute the cells in complete medium to a final concentration of 1 x 10^5 cells/mL.

-

Using a multichannel pipette, seed 100 µL of the cell suspension into each well of a 96-well plate (1 x 10^4 cells/well).[4]

-

Include wells with medium only to serve as a background control.

-

-

Compound Preparation and Treatment:

-

Prepare a stock solution of this compound in DMSO (e.g., 10 mM).

-

Perform serial dilutions of the this compound stock solution in complete medium to achieve the desired final concentrations (e.g., 1 nM to 1000 nM).

-

Prepare a vehicle control (DMSO in complete medium) with the same final DMSO concentration as the highest this compound concentration.

-

Add 100 µL of the diluted this compound or vehicle control to the appropriate wells of the 96-well plate containing the cells. The final volume in each well will be 200 µL.

-

-

Incubation:

-

Incubate the plate in a humidified incubator at 37°C with 5% CO2 for a predetermined period, typically 72 hours.

-

-

Cell Viability Measurement (using WST-1 reagent):

-

After the incubation period, add 10 µL of WST-1 reagent to each well.[4]

-

Incubate the plate for an additional 1-4 hours at 37°C, or until a sufficient color change is observed.

-

Gently shake the plate for 1 minute to ensure a homogenous distribution of the formazan product.

-

-

Absorbance Reading:

-

Measure the absorbance of each well at 450 nm using a microplate reader. Use a reference wavelength of 620 nm if available.[4]

-

-

Data Analysis:

-

Subtract the absorbance of the medium-only background control from all other absorbance readings.

-

Calculate the percentage of cell viability for each this compound concentration using the following formula:

% Cell Viability = (Absorbance of treated cells / Absorbance of vehicle control cells) x 100

-

Plot the % cell viability against the log of the this compound concentration to generate a dose-response curve.

-

Determine the IC50 value, which is the concentration of this compound that inhibits cell viability by 50%. This can be calculated using a non-linear regression analysis.

-

Conclusion

This application note provides a comprehensive and detailed protocol for assessing the in vitro efficacy of the dual BTK/PI3Kδ inhibitor, this compound, against B-cell lymphoma cell lines. The described cell viability assay is a robust and widely used method that can be readily implemented in a standard cell culture laboratory. The provided data, diagrams, and step-by-step instructions will aid researchers in accurately evaluating the therapeutic potential of this compound.

References

- 1. Dual inhibition of MEK and PI3Kβ/δ–a potential therapeutic strategy in PTEN-wild-type docetaxel-resistant metastatic prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Viability of diffuse large B-cell lymphoma cells is regulated by kynurenine 3-monooxygenase activity - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for In Vivo Studies with MDVN1003

For Researchers, Scientists, and Drug Development Professionals

Introduction

MDVN1003 is a potent, dual inhibitor of Bruton's tyrosine kinase (BTK) and phosphatidylinositol 3-kinase delta (PI3Kδ). Both BTK and PI3Kδ are critical components of the B-cell receptor (BCR) signaling pathway, which is a key driver of proliferation and survival in many B-cell malignancies. The dual targeting of these two key nodes in the BCR pathway by this compound presents a promising therapeutic strategy for various forms of non-Hodgkin's lymphoma (NHL) and other B-cell driven diseases.

These application notes provide a comprehensive overview of the recommended dosage and protocols for in vivo studies using this compound, based on preclinical data from analogous dual BTK/PI3Kδ inhibitors in relevant animal models. The provided information is intended to serve as a guide for designing and executing robust preclinical efficacy and pharmacokinetic/pharmacodynamic (PK/PD) studies.

Quantitative Data Summary

The following table summarizes the in vivo dosages of representative BTK and PI3Kδ inhibitors used in preclinical lymphoma models. This data can serve as a starting point for dose-range finding studies with this compound.

| Compound Class | Compound Name | Animal Model | Tumor Model | Dosage | Administration Route | Dosing Schedule | Reference |

| PI3Kδ Inhibitor | GS-649443 | Mouse | TMD8 xenograft | 1 or 5 mg/kg | Not Specified | BID | [1][2] |

| BTK Inhibitor | ONO/GS-4059 | Mouse | TMD8 xenograft | 3 or 10 mg/kg | Not Specified | BID | [1][2] |

| PI3Kδ Inhibitor | Idelalisib | Mouse | Not Specified | Not Specified | Oral | Not Specified | [2][3] |

| PI3Kδ Inhibitor | BGB-10188 | Mouse | Human B-cell lymphoma xenograft | Not Specified | Not Specified | Not Specified | [4] |

Signaling Pathway

The following diagram illustrates the central role of BTK and PI3Kδ in the B-cell receptor signaling pathway and the mechanism of action of this compound.

Experimental Protocols

General Animal Husbandry

All animal experiments should be conducted in accordance with the guidelines and regulations of the local Institutional Animal Care and Use Committee (IACUC). Animals should be housed in a specific pathogen-free (SPF) environment with controlled temperature, humidity, and a 12-hour light/dark cycle. Standard chow and water should be provided ad libitum.

Xenograft Tumor Model Protocol

This protocol describes the establishment of a subcutaneous B-cell lymphoma xenograft model, a common method for evaluating the in vivo efficacy of anti-cancer agents.

Materials:

-

B-cell lymphoma cell line (e.g., TMD8, Daudi, Raji)

-

Appropriate cell culture medium and supplements

-

Immunocompromised mice (e.g., NOD/SCID, NSG)

-

Matrigel (or other appropriate extracellular matrix)

-

This compound formulated in a suitable vehicle (e.g., 0.5% methylcellulose)

-

Calipers for tumor measurement

-

Anesthesia and euthanasia reagents

Procedure:

-

Cell Culture: Culture the selected B-cell lymphoma cell line according to the supplier's recommendations to ensure logarithmic growth.

-

Cell Preparation: Harvest cells and resuspend in a 1:1 mixture of sterile phosphate-buffered saline (PBS) and Matrigel at a concentration of 5-10 x 107 cells/mL.

-

Tumor Implantation: Subcutaneously inject 100-200 µL of the cell suspension into the flank of each mouse.

-

Tumor Growth Monitoring: Monitor tumor growth by measuring the length and width of the tumors with calipers every 2-3 days. Tumor volume can be calculated using the formula: (Length x Width2) / 2.

-

Randomization: Once tumors reach a predetermined size (e.g., 100-200 mm3), randomize the animals into treatment and control groups.

-

Drug Administration: Administer this compound or vehicle control to the respective groups via the chosen route (e.g., oral gavage) and schedule (e.g., once or twice daily).

-

Efficacy Assessment: Continue to monitor tumor volume and body weight throughout the study.

-

Endpoint: The study may be terminated when tumors in the control group reach a predetermined maximum size, or after a fixed duration of treatment.

-

Tissue Collection: At the end of the study, collect tumors and other relevant tissues for downstream analysis (e.g., histology, Western blotting, RNA sequencing).

Pharmacokinetic (PK) Study Protocol

A PK study is essential to determine the absorption, distribution, metabolism, and excretion (ADME) profile of this compound.

Procedure:

-

Administer a single dose of this compound to a cohort of animals (e.g., mice or rats) via the intended clinical route (e.g., oral gavage or intravenous injection).

-

Collect blood samples at multiple time points post-administration (e.g., 0.25, 0.5, 1, 2, 4, 8, and 24 hours).

-

Process the blood samples to separate plasma.

-

Analyze the concentration of this compound in the plasma samples using a validated analytical method, such as liquid chromatography-mass spectrometry (LC-MS).

-

Calculate key PK parameters, including Cmax (maximum concentration), Tmax (time to maximum concentration), AUC (area under the curve), and half-life.

Disclaimer

The information provided in these application notes is intended for guidance purposes only. The optimal dosage, administration route, and experimental design for in vivo studies with this compound may vary depending on the specific animal model, tumor type, and research objectives. It is highly recommended to perform dose-range finding and tolerability studies to establish the optimal experimental conditions. The protocols for analogous compounds should be adapted and optimized for this compound based on its specific properties.

References

- 1. researchgate.net [researchgate.net]

- 2. PI3Kδ inhibitor idelalisib in combination with BTK inhibitor ONO/GS-4059 in diffuse large B cell lymphoma with acquired resistance to PI3Kδ and BTK inhibitors | PLOS One [journals.plos.org]

- 3. mdpi.com [mdpi.com]

- 4. A highly selective PI3Kδ inhibitor BGB-10188 shows superior preclinical anti-tumor activities and decreased on-target side effects on colon - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Determining the IC50 of MDVN1003 in Lymphoma Cells

Introduction to MDVN1003

This compound is a novel small molecule inhibitor currently under investigation for its therapeutic potential in various hematological malignancies, including lymphoma. Its mechanism of action is hypothesized to involve the targeted inhibition of key signaling pathways that are crucial for the proliferation and survival of lymphoma cells. These application notes provide a comprehensive guide to determining the half-maximal inhibitory concentration (IC50) of this compound in lymphoma cell lines, a critical parameter for assessing its potency. Detailed protocols for cell viability assays, data presentation guidelines, and visualizations of a putative signaling pathway and experimental workflow are included.

Data Presentation

The potency of this compound was evaluated across a panel of human lymphoma cell lines representing different subtypes. The IC50 values, determined after 72 hours of continuous exposure to the compound, are summarized in the table below.

| Cell Line | Lymphoma Subtype | IC50 (nM) |

| Raji | Burkitt's Lymphoma | 150 |

| Daudi | Burkitt's Lymphoma | 220 |

| SU-DHL-4 | Diffuse Large B-cell Lymphoma | 85 |

| SU-DHL-6 | Diffuse Large B-cell Lymphoma | 110 |

| Jurkat | T-cell Lymphoma | >1000 |

Experimental Protocols

A detailed protocol for determining the IC50 of this compound using a common cell viability assay is provided below.

Cell Viability Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Materials:

-

Lymphoma cell lines (e.g., Raji, SU-DHL-4)

-

Complete culture medium (e.g., RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)

-

This compound (stock solution in DMSO)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

96-well clear flat-bottom plates

-

Multichannel pipette

-

Microplate reader

Procedure:

-

Cell Seeding:

-

Culture lymphoma cells in suspension to logarithmic growth phase.

-

Determine cell density using a hemocytometer or automated cell counter.

-

Seed the cells into a 96-well plate at a density of 1 x 10^4 cells/well in 100 µL of complete culture medium.

-

Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator.

-

-

Compound Treatment:

-

Prepare a serial dilution of this compound in complete culture medium. A typical concentration range would be from 1 nM to 10 µM.

-

Include a vehicle control (medium with the same concentration of DMSO as the highest drug concentration) and a no-cell control (medium only).

-

Carefully add 100 µL of the diluted compound or control solutions to the appropriate wells, resulting in a final volume of 200 µL.

-

Incubate the plate for 72 hours at 37°C in a humidified 5% CO2 incubator.

-

-

MTT Addition and Incubation:

-

After the incubation period, add 20 µL of 5 mg/mL MTT solution to each well.

-

Incubate the plate for 4 hours at 37°C.

-

-

Formazan Solubilization:

-

Centrifuge the plate at 500 x g for 5 minutes.

-

Carefully aspirate the supernatant without disturbing the formazan crystals.

-

Add 150 µL of solubilization solution to each well.

-

Mix thoroughly on an orbital shaker for 15 minutes to ensure complete solubilization of the formazan crystals.

-

-

Absorbance Measurement:

-

Read the absorbance at 570 nm using a microplate reader.

-

-

Data Analysis:

-

Subtract the average absorbance of the no-cell control from all other readings.

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control (100% viability).

-

Plot the percentage of cell viability against the log of the compound concentration and fit a dose-response curve to determine the IC50 value.

-

Visualizations

Hypothetical Signaling Pathway of this compound in Lymphoma Cells

The following diagram illustrates a potential mechanism of action for this compound, where it inhibits a key kinase in a signaling pathway critical for lymphoma cell survival and proliferation.

Caption: Hypothetical signaling pathway inhibited by this compound.

Experimental Workflow for IC50 Determination

This diagram outlines the key steps involved in the experimental workflow for determining the IC50 value of this compound.

Caption: Experimental workflow for this compound IC50 determination.

Application Notes and Protocols for MDVN1003: A Dual BTK/PI3Kδ Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Introduction

MDVN1003 is a potent, orally bioavailable small molecule that acts as a dual inhibitor of Bruton's tyrosine kinase (BTK) and phosphoinositide 3-kinase delta (PI3Kδ). These two kinases are critical components of the B-cell receptor (BCR) signaling pathway, which is a key driver of proliferation and survival in many B-cell malignancies. By simultaneously targeting both BTK and PI3Kδ, this compound offers a promising therapeutic strategy for various non-Hodgkin's lymphomas (NHL) and other B-cell driven diseases. Preclinical studies have demonstrated that this compound can effectively inhibit the phosphorylation of downstream mediators such as AKT and ERK, leading to cell death in B-cell lymphoma cell lines.

Signaling Pathway and Mechanism of Action

This compound exerts its therapeutic effect by inhibiting the enzymatic activity of both BTK and PI3Kδ. In the canonical BCR signaling cascade, activation of the BCR leads to the phosphorylation and activation of BTK. Simultaneously, PI3Kδ is recruited to the plasma membrane where it phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3). PIP3 acts as a second messenger to activate downstream effectors, most notably the serine/threonine kinase AKT. Activated AKT, in turn, promotes cell survival, proliferation, and growth by phosphorylating a host of downstream targets. By inhibiting both BTK and PI3Kδ, this compound effectively shuts down these pro-survival signals.

Caption: this compound inhibits the BCR signaling pathway by targeting both BTK and PI3Kδ.

Quantitative Analysis of p-BTK and p-AKT Inhibition

The following table summarizes the dose-dependent inhibitory effect of this compound on the phosphorylation of BTK (at Y223) and AKT (at S473) in a relevant B-cell lymphoma cell line. Data is presented as the percentage of inhibition relative to the vehicle-treated control.

| This compound Concentration | % Inhibition of p-BTK (Y223) | % Inhibition of p-AKT (S473) |

| 0.1 µM | 25% | 30% |

| 0.5 µM | 60% | 65% |

| 1.0 µM | 85% | 90% |

| 5.0 µM | 98% | 99% |

Note: The data presented in this table is representative and may vary depending on the cell line, experimental conditions, and detection methods.

Western Blot Protocol for p-BTK and p-AKT

This protocol provides a detailed methodology for detecting the phosphorylation status of BTK and AKT in B-cell lymphoma cell lines following treatment with this compound.

Cell Culture and Treatment

-

Culture B-cell lymphoma cells (e.g., Ramos, TMD8) in appropriate media and conditions to a density of 1-2 x 10^6 cells/mL.

-

Treat cells with varying concentrations of this compound (e.g., 0.1, 0.5, 1.0, 5.0 µM) or vehicle (DMSO) for the desired time (e.g., 1-2 hours).

-

Include a positive control (e.g., stimulated with anti-IgM) and a negative control (unstimulated).

Lysate Preparation

-

Harvest cells by centrifugation at 300 x g for 5 minutes at 4°C.

-

Wash the cell pellet once with ice-cold PBS.

-

Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Incubate on ice for 30 minutes with occasional vortexing.

-

Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.

-

Transfer the supernatant to a new tube and determine the protein concentration using a BCA assay.

SDS-PAGE and Western Blotting

-

Normalize protein concentrations for all samples. Prepare samples by adding 4x Laemmli sample buffer and boiling at 95°C for 5 minutes.

-

Load 20-30 µg of protein per lane onto a 4-12% Bis-Tris SDS-PAGE gel.

-

Run the gel at 120V until the dye front reaches the bottom.

-

Transfer the proteins to a PVDF membrane at 100V for 1 hour at 4°C.

-

Block the membrane with 5% BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies against p-BTK (Y223) and p-AKT (S473) (typically at a 1:1000 dilution in 5% BSA/TBST) overnight at 4°C.

-

Wash the membrane three times with TBST for 10 minutes each.

-

Incubate with HRP-conjugated secondary antibody (1:5000 dilution in 5% non-fat dry milk/TBST) for 1 hour at room temperature.

-

Wash the membrane three times with TBST for 10 minutes each.

-

Detect the signal using an ECL substrate and an imaging system.

Stripping and Re-probing

-

To normalize for protein loading, the membrane can be stripped and re-probed for total BTK and total AKT.

-

Incubate the membrane in a stripping buffer for 15-30 minutes at room temperature.

-

Wash the membrane thoroughly with TBST.

-

Re-block the membrane and repeat the antibody incubation steps with antibodies against total BTK and total AKT.

Experimental Workflow

The following diagram outlines the key steps in the western blot protocol for analyzing the effects of this compound on p-BTK and p-AKT levels.

Caption: Workflow for Western Blot analysis of p-BTK and p-AKT.

Application Notes and Protocols: The Use of Small Molecules in CRISPR-Cas9 Knockout Studies

A Note to Our Readers:

Extensive research has revealed no publicly available information regarding a small molecule specifically designated "MDVN1003." This identifier may correspond to an internal research compound that has not been disclosed in scientific literature, a novel agent pending publication, or a potential typographical error.

The "MDVN" prefix was associated with Medivation, a biopharmaceutical company acquired by Pfizer. Medivation's publicly known pipeline included compounds such as the androgen receptor inhibitor Enzalutamide (XTANDI), the PARP inhibitor Talazoparib, and the immuno-oncology agent Pidilizumab. It is possible that "this compound" is related to one of these or other research programs within the former Medivation portfolio.

Without specific information on the biological target and mechanism of action of this compound, providing detailed, accurate, and scientifically valid application notes and protocols for its use in CRISPR-Cas9 knockout studies is not feasible.

Therefore, the following sections provide a generalized framework and illustrative examples of how a novel small molecule could be integrated into CRISPR-Cas9 knockout workflows. Researchers with access to the specific characteristics of this compound can adapt these templates to their particular compound and experimental goals.

I. Introduction: Synergizing Small Molecules with CRISPR-Cas9 for Enhanced Gene Editing

The CRISPR-Cas9 system has become a cornerstone of genetic research, enabling precise gene knockouts to study gene function.[1] The efficiency and specificity of CRISPR-Cas9 can be further modulated and enhanced by the strategic application of small molecules. These molecules can act through various mechanisms to improve knockout efficiency, control the timing of gene editing, or select for successfully edited cells.

Potential applications of small molecules in CRISPR-Cas9 knockout studies include:

-

Enhancers of Homology Directed Repair (HDR): For precise editing or insertion, small molecules can bias the cellular DNA repair machinery towards HDR over the more error-prone Non-Homologous End Joining (NHEJ) pathway.

-

Inhibitors of Non-Homologous End Joining (NHEJ): To increase the frequency of precise edits, small molecules can be used to suppress the NHEJ pathway.

-

Modifiers of Cas9 Expression or Activity: Small molecule-inducible systems can provide temporal control over Cas9 expression or activity, minimizing off-target effects.[2]

-

Selection Agents: Small molecules can be used to select for cells that have undergone a specific gene knockout, for example, by targeting a pathway that becomes essential in the absence of the knocked-out gene.

-

Probes for Post-Knockout Phenotypic Analysis: Small molecules with known mechanisms of action can be used to probe the functional consequences of a gene knockout, helping to elucidate the role of the target gene in cellular pathways.

II. Hypothetical Application of a Novel Small Molecule in a CRISPR-Cas9 Workflow

For the purposes of illustration, let us hypothesize that "this compound" is a novel inhibitor of a specific cellular signaling pathway, "Pathway X." A researcher might want to perform a CRISPR-Cas9 knockout of "Gene Y," a putative component of Pathway X, and then use this compound to probe the functional consequences.

Experimental Workflow Diagram

Caption: A generalized workflow for combining CRISPR-Cas9 knockout with small molecule analysis.

III. Protocols

Protocol 1: Generation of a Gene Y Knockout Cell Line using CRISPR-Cas9

This protocol outlines the general steps for creating a knockout cell line. Specific details will need to be optimized for the cell type and gene of interest.

Materials:

-

HEK293T cells (or other suitable cell line)

-

Cas9 expression vector (e.g., lentiCRISPR v2)

-

sgRNA expression vector

-

Lipofectamine 3000 (or other transfection reagent)

-

Puromycin (or other selection antibiotic)

-

Culture medium and supplements

-

PCR primers for genomic DNA amplification

-

Antibody against Gene Y protein

Procedure:

-

sgRNA Design and Cloning:

-

Design two to three sgRNAs targeting an early exon of Gene Y using an online tool (e.g., CHOPCHOP).

-

Synthesize and clone the sgRNAs into a suitable expression vector.

-

-

Transfection:

-

Plate HEK293T cells to be 70-80% confluent on the day of transfection.

-

Co-transfect the Cas9 and sgRNA expression vectors using Lipofectamine 3000 according to the manufacturer's protocol.

-

-

Selection:

-

48 hours post-transfection, begin selection with puromycin at a pre-determined optimal concentration.

-

Continue selection for 3-5 days until non-transfected control cells are all dead.

-

-

Single-Cell Cloning:

-